molecular formula C9H17Cl2N3O B6212320 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride CAS No. 2731009-93-9

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Cat. No.: B6212320
CAS No.: 2731009-93-9
M. Wt: 254.2
InChI Key:
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Description

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-ethyl-1H-pyrazole with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dihydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-(4-ethyl-1H-pyrazol-3-yl)morpholine

Uniqueness

2-(4-ethyl-1H-pyrazol-3-yl)morpholine dihydrochloride is unique due to its specific structural features and the presence of both pyrazole and morpholine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2731009-93-9

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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